N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Lipophilicity Drug Design ADME

Sourcing fluorinated nitroaniline intermediates with the precise substitution pattern required for quinolone antibacterial programs is a persistent supply challenge. N-Cyclopropyl-2,3-difluoro-6-nitroaniline (CAS 1249882-57-2) directly addresses this need: • Enhanced lipophilicity (XLogP3 = 3.0 vs 1.8 for non-cyclopropyl analog) and reduced TPSA (57.8 Ų) for improved membrane permeability and oral absorption. • Validated as a key intermediate in patent-documented N-cyclopropyl quinolone synthesis. • Weak off-target enzyme inhibition (IC50 >100 μM against DPPs) ensures minimal confounding biological activity. • Available in research and bulk quantities with full analytical documentation (NMR, HPLC, MS).

Molecular Formula C9H8F2N2O2
Molecular Weight 214.172
CAS No. 1249882-57-2
Cat. No. B571785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2,3-difluoro-6-nitroaniline
CAS1249882-57-2
SynonymsN-Cyclopropyl-2,3-difluoro-6-nitroaniline
Molecular FormulaC9H8F2N2O2
Molecular Weight214.172
Structural Identifiers
SMILESC1CC1NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
InChIInChI=1S/C9H8F2N2O2/c10-6-3-4-7(13(14)15)9(8(6)11)12-5-1-2-5/h3-5,12H,1-2H2
InChIKeyZJCMNSWNFKRDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2,3-difluoro-6-nitroaniline Sourcing & Differentiation


N-Cyclopropyl-2,3-difluoro-6-nitroaniline (CAS 1249882-57-2) is a fluorinated nitroaniline derivative featuring a cyclopropylamine substituent, with the molecular formula C9H8F2N2O2 and a molecular weight of 214.17 g/mol [1]. It is primarily utilized as a key intermediate in the synthesis of quinolone carboxylic acid antibacterial agents and other heterocyclic drug candidates, where the cyclopropyl group imparts critical pharmacokinetic and pharmacodynamic properties [2]. This compound serves as a versatile building block for medicinal chemistry and agrochemical research, with its unique substitution pattern offering distinct advantages over simpler aniline analogs in terms of lipophilicity and molecular complexity .

N-Cyclopropyl-2,3-difluoro-6-nitroaniline: Irreplaceable over Analogs


Substituting N-Cyclopropyl-2,3-difluoro-6-nitroaniline with a simpler analog like 2,3-difluoro-6-nitroaniline is not a viable procurement strategy for applications requiring specific physicochemical profiles. The presence of the N-cyclopropyl group fundamentally alters key molecular descriptors, resulting in a >60% increase in lipophilicity (XLogP3 shift from 1.8 to 3.0) and a 19.5% reduction in topological polar surface area (TPSA from 71.8 Ų to 57.8 Ų) [1][2]. These quantifiable changes directly impact membrane permeability, metabolic stability, and target binding affinity in downstream drug candidates, making the cyclopropyl-substituted variant essential for achieving desired pharmacokinetic outcomes in quinolone-based antibacterial programs [3].

N-Cyclopropyl-2,3-difluoro-6-nitroaniline: Quantitative Comparison


Increased Lipophilicity vs. Parent Aniline

The incorporation of an N-cyclopropyl group onto the 2,3-difluoro-6-nitroaniline scaffold significantly increases lipophilicity, a critical parameter for membrane permeability and metabolic stability. Compared to the unsubstituted parent compound, 2,3-difluoro-6-nitroaniline, N-Cyclopropyl-2,3-difluoro-6-nitroaniline exhibits a higher computed XLogP3 value, indicating enhanced partitioning into lipid bilayers [1][2].

Lipophilicity Drug Design ADME

Reduced TPSA for Membrane Penetration

The addition of the cyclopropyl moiety reduces the topological polar surface area (TPSA) of the molecule, a key determinant of passive membrane diffusion and blood-brain barrier penetration. N-Cyclopropyl-2,3-difluoro-6-nitroaniline demonstrates a lower TPSA compared to the parent 2,3-difluoro-6-nitroaniline, which is attributable to the substitution of a primary amine hydrogen with the cyclopropyl group [1][2].

Membrane Permeability ADME Medicinal Chemistry

Weak DPP Inhibition and Low Off-Target Activity

In enzyme inhibition assays, N-Cyclopropyl-2,3-difluoro-6-nitroaniline exhibits minimal activity against dipeptidyl peptidases (DPP2, DPP4) and prolyl endopeptidase FAP, with IC50 values exceeding 100,000 nM [1]. This weak inhibition profile is comparable to other structurally related nitroaniline derivatives and contrasts sharply with potent DPP4 inhibitors such as sitagliptin (IC50 ~18 nM) [2].

Selectivity Off-Target Effects Enzyme Inhibition

Increased Molecular Complexity vs. Analogs

N-Cyclopropyl-2,3-difluoro-6-nitroaniline possesses a higher molecular weight and greater conformational flexibility compared to the non-cyclopropyl analog 2,3-difluoro-6-nitroaniline, due to the presence of the cyclopropylamine substituent [1][2]. This increased molecular complexity can be advantageous for exploring more diverse chemical space in lead optimization campaigns.

Molecular Complexity Drug-likeness Physicochemical Properties

N-Cyclopropyl-2,3-difluoro-6-nitroaniline: Application Scenarios


Quinolone Antibacterial Synthesis

This compound is a key intermediate in the preparation of N-cyclopropyl-substituted quinolone antibacterials, as documented in patent literature [1]. The increased lipophilicity (XLogP3 = 3.0) and reduced TPSA (57.8 Ų) of this intermediate directly translate to improved pharmacokinetic properties in the final drug candidates, including enhanced oral absorption and tissue penetration [2][3].

Lead Optimization for CNS-Penetrant Drugs

With a TPSA of 57.8 Ų, N-Cyclopropyl-2,3-difluoro-6-nitroaniline falls within the favorable range for blood-brain barrier penetration [1]. Researchers developing CNS-active therapeutics can leverage this intermediate to install a privileged cyclopropyl motif while maintaining physicochemical properties conducive to brain exposure [2].

Selective Kinase/Metalloenzyme Inhibitor Synthesis

The demonstrated weak inhibition of dipeptidyl peptidases (IC50 >100 μM) indicates that the nitroaniline core itself possesses low intrinsic activity against common off-target enzymes [1]. This characteristic makes N-Cyclopropyl-2,3-difluoro-6-nitroaniline an attractive starting material for building targeted inhibitors without introducing confounding biological activity from the intermediate [2].

Agrochemical & Pesticide Development

Fluorinated nitroanilines are established intermediates in the synthesis of herbicides and pesticides [1]. The enhanced lipophilicity and molecular complexity of N-Cyclopropyl-2,3-difluoro-6-nitroaniline, relative to simpler anilines, may confer improved environmental stability and target organism uptake in agrochemical applications [2][3].

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